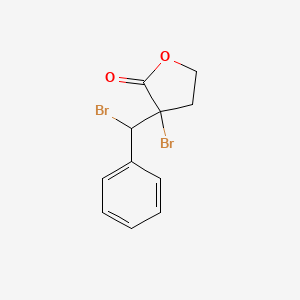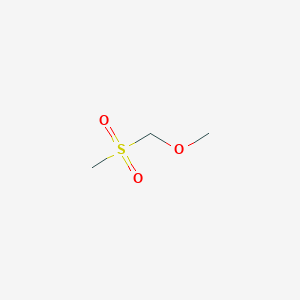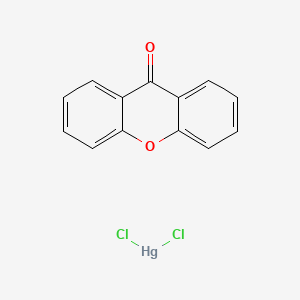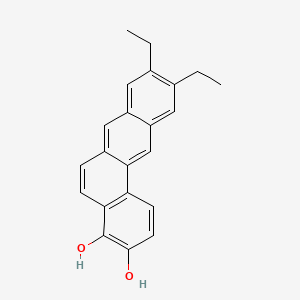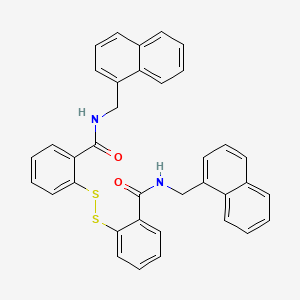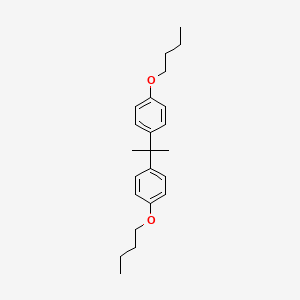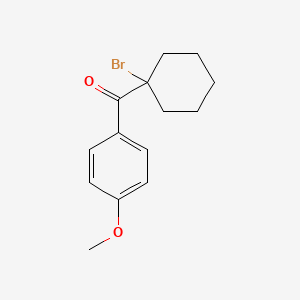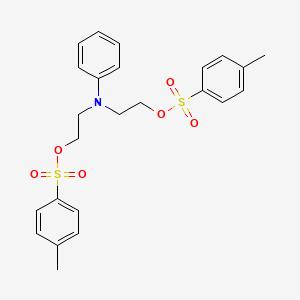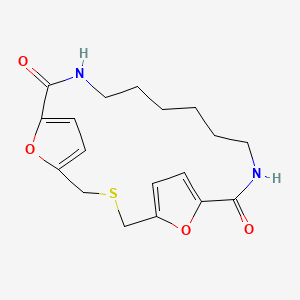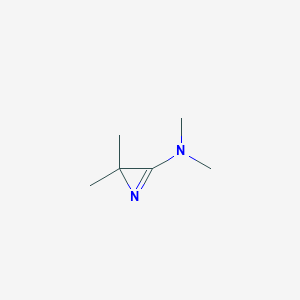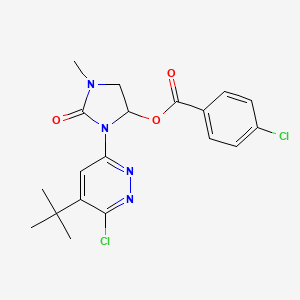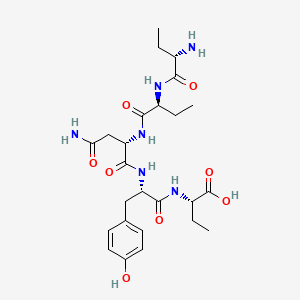
Butanoic acid, L-2-aminobutanoyl-L-2-aminobutanoyl-L-asparaginyl-L-tyrosyl-L-2-amino-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butanoic acid, L-2-aminobutanoyl-L-2-aminobutanoyl-L-asparaginyl-L-tyrosyl-L-2-amino- is a complex organic compound with a unique structure that includes multiple amino acid residues
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Butanoic acid, L-2-aminobutanoyl-L-2-aminobutanoyl-L-asparaginyl-L-tyrosyl-L-2-amino- typically involves the stepwise coupling of amino acid residues. This process can be achieved through solid-phase peptide synthesis (SPPS) or solution-phase synthesis. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques, utilizing automated peptide synthesizers to ensure high yield and purity. The process is optimized to minimize side reactions and maximize the efficiency of the coupling steps.
Analyse Chemischer Reaktionen
Types of Reactions
Butanoic acid, L-2-aminobutanoyl-L-2-aminobutanoyl-L-asparaginyl-L-tyrosyl-L-2-amino- can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups within the compound, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify specific residues, such as reducing disulfide bonds to thiols.
Substitution: Substitution reactions can introduce new functional groups or replace existing ones, potentially enhancing the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired modification but generally involve controlled temperatures and pH levels to ensure specificity and efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made. For example, oxidation may result in the formation of sulfoxides or sulfones, while reduction can yield thiols. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, enhancing the compound’s properties.
Wissenschaftliche Forschungsanwendungen
Butanoic acid, L-2-aminobutanoyl-L-2-aminobutanoyl-L-asparaginyl-L-tyrosyl-L-2-amino- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying peptide chemistry.
Biology: The compound can be used to study protein-protein interactions and enzyme-substrate specificity.
Industry: The compound can be used in the development of novel materials with specific properties, such as biocompatibility and biodegradability.
Wirkmechanismus
The mechanism of action of Butanoic acid, L-2-aminobutanoyl-L-2-aminobutanoyl-L-asparaginyl-L-tyrosyl-L-2-amino- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other peptide-based molecules with multiple amino acid residues, such as:
- Butanoic acid, 2-amino-, (S)-
- L-2-aminobutyric acid
- Boc-L-2-aminobutanoic acid
Uniqueness
Butanoic acid, L-2-aminobutanoyl-L-2-aminobutanoyl-L-asparaginyl-L-tyrosyl-L-2-amino- is unique due to its specific sequence of amino acid residues, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications, particularly in fields requiring precise molecular interactions and specific biological activities.
Eigenschaften
CAS-Nummer |
123951-92-8 |
|---|---|
Molekularformel |
C25H38N6O8 |
Molekulargewicht |
550.6 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-aminobutanoyl]amino]butanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]butanoic acid |
InChI |
InChI=1S/C25H38N6O8/c1-4-15(26)21(34)28-16(5-2)22(35)31-19(12-20(27)33)24(37)30-18(11-13-7-9-14(32)10-8-13)23(36)29-17(6-3)25(38)39/h7-10,15-19,32H,4-6,11-12,26H2,1-3H3,(H2,27,33)(H,28,34)(H,29,36)(H,30,37)(H,31,35)(H,38,39)/t15-,16-,17-,18-,19-/m0/s1 |
InChI-Schlüssel |
ZEVYXNQECVXPBY-VMXHOPILSA-N |
Isomerische SMILES |
CC[C@@H](C(=O)N[C@@H](CC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC)C(=O)O)N |
Kanonische SMILES |
CCC(C(=O)NC(CC)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC)C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


